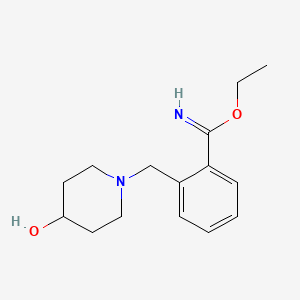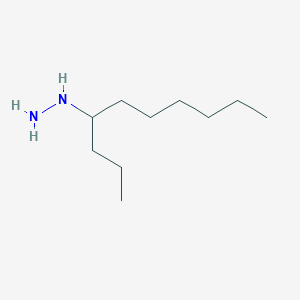![molecular formula C22H28BrN3O3S B12441876 2-{(E)-[4-(azepan-1-ylsulfonyl)phenyl]diazenyl}-6-bromo-4-tert-butylphenol](/img/structure/B12441876.png)
2-{(E)-[4-(azepan-1-ylsulfonyl)phenyl]diazenyl}-6-bromo-4-tert-butylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{(E)-[4-(azepan-1-ylsulfonyl)phenyl]diazenyl}-6-bromo-4-tert-butylphenol is a complex organic compound with a unique structure that includes a bromine atom, a tert-butyl group, and an azepane sulfonyl phenyl diazenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[4-(azepan-1-ylsulfonyl)phenyl]diazenyl}-6-bromo-4-tert-butylphenol typically involves multiple steps:
Formation of the Azepane Sulfonyl Phenyl Diazenyl Intermediate: This step involves the reaction of 4-(azepan-1-ylsulfonyl)aniline with a diazonium salt to form the diazenyl intermediate.
Bromination: The intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom.
Introduction of the tert-Butyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation reactions to form quinones.
Reduction: The diazenyl group can be reduced to form the corresponding amine.
Substitution: The bromine atom can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various functional groups depending on the nucleophile used.
科学的研究の応用
2-{(E)-[4-(azepan-1-ylsulfonyl)phenyl]diazenyl}-6-bromo-4-tert-butylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 2-{(E)-[4-(azepan-1-ylsulfonyl)phenyl]diazenyl}-6-bromo-4-tert-butylphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The exact pathways depend on the specific application and target but may include signaling pathways related to inflammation, cell proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
4-tert-Butylphenol: A simpler phenolic compound with a tert-butyl group.
4-(azepan-1-ylsulfonyl)aniline: Contains the azepane sulfonyl group but lacks the diazenyl and bromine moieties.
6-Bromo-4-tert-butylphenol: Similar structure but without the azepane sulfonyl and diazenyl groups.
Uniqueness
2-{(E)-[4-(azepan-1-ylsulfonyl)phenyl]diazenyl}-6-bromo-4-tert-butylphenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the azepane sulfonyl, diazenyl, bromine, and tert-butyl groups makes it a versatile compound for various research and industrial purposes.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C22H28BrN3O3S |
|---|---|
分子量 |
494.4 g/mol |
IUPAC名 |
2-[[4-(azepan-1-ylsulfonyl)phenyl]diazenyl]-6-bromo-4-tert-butylphenol |
InChI |
InChI=1S/C22H28BrN3O3S/c1-22(2,3)16-14-19(23)21(27)20(15-16)25-24-17-8-10-18(11-9-17)30(28,29)26-12-6-4-5-7-13-26/h8-11,14-15,27H,4-7,12-13H2,1-3H3 |
InChIキー |
FFBBDJKLWUSMJV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Phenanthrenemethanol,7-ethenyltetradecahydro-8a-hydroxy-1,4a,7-trimethyl-, [1R-(1alpha,4abeta,4balpha,7alpha,8abeta,10aalpha)]-](/img/structure/B12441801.png)
![[1-(2-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12441802.png)
![Tert-butyl (3S)-3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12441810.png)
![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine hydrochloride](/img/structure/B12441813.png)
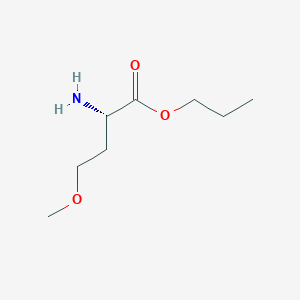
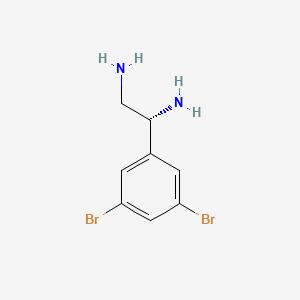
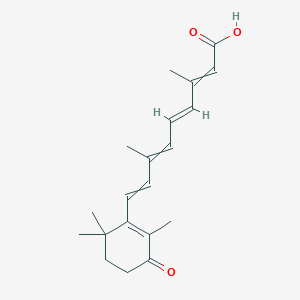
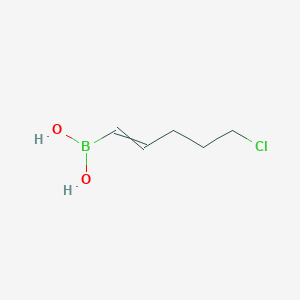
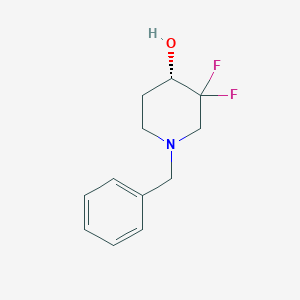
![3-[4-(Bromomethyl)phenyl]prop-2-enoic acid](/img/structure/B12441841.png)
